molecular formula C7H7N3O5 B12734328 N'-Acetyl-5-nitro-2-furohydrazide CAS No. 83207-21-0

N'-Acetyl-5-nitro-2-furohydrazide

Cat. No.: B12734328
CAS No.: 83207-21-0
M. Wt: 213.15 g/mol
InChI Key: MDJZSGSHDZSOBH-UHFFFAOYSA-N
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Description

N'-Acetyl-5-nitro-2-furohydrazide (CAS: 3777-13-7) is a nitro-furan derivative with the molecular formula C₈H₈N₄O₅. It belongs to the carbohydrazide class, characterized by a hydrazide group (-CONHNH₂) linked to a nitro-substituted furan ring. The acetyl group at the N'-position differentiates it from simpler nitro-furohydrazides. This compound is primarily utilized in chemical synthesis and has been referenced in supplier catalogs, indicating its commercial availability .

Properties

CAS No.

83207-21-0

Molecular Formula

C7H7N3O5

Molecular Weight

213.15 g/mol

IUPAC Name

N'-acetyl-5-nitrofuran-2-carbohydrazide

InChI

InChI=1S/C7H7N3O5/c1-4(11)8-9-7(12)5-2-3-6(15-5)10(13)14/h2-3H,1H3,(H,8,11)(H,9,12)

InChI Key

MDJZSGSHDZSOBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 5-Nitro-2-furoic Acid

  • Starting Material: 2-Furoic acid
  • Reaction: Nitration using concentrated nitric acid under controlled temperature conditions.
  • Outcome: Selective nitration at the 5-position of the furan ring to yield 5-nitro-2-furoic acid.
  • Notes: The nitration step requires careful control to avoid over-nitration or ring degradation.

Formation of 5-Nitro-2-furoyl Hydrazide

  • Starting Material: 5-Nitro-2-furoic acid
  • Reaction: Treatment with hydrazine hydrate or hydrazine derivatives to convert the carboxylic acid group into a hydrazide.
  • Conditions: Typically reflux in an appropriate solvent such as ethanol or methanol.
  • Outcome: Formation of 5-nitro-2-furoyl hydrazide, a key intermediate.

Acetylation to Form this compound

  • Starting Material: 5-Nitro-2-furoyl hydrazide
  • Reaction: Acetylation using acetic anhydride or acetyl chloride under mild conditions.
  • Conditions: Usually carried out at room temperature or with gentle heating in an inert solvent like dichloromethane or acetic acid.
  • Outcome: Introduction of the acetyl group on the hydrazide nitrogen, yielding the target compound this compound.

Alternative Synthetic Route via 5-Nitrofurfural Derivatives

An alternative approach involves the use of 5-nitrofurfural derivatives:

  • Step 1: Preparation of 5-nitrofurfural diacetate by acetylation of 5-nitrofurfural.
  • Step 2: Reaction of 5-nitrofurfural diacetate with semicarbazide hydrochloride in aqueous acidic medium (catalyzed by mineral acids such as sulfuric acid) under heating to form 5-nitro-2-furaldehyde semicarbazone.
  • Step 3: Subsequent conversion of the semicarbazone to the hydrazide and acetylation to yield this compound.

This method benefits from eliminating the separate hydrolysis step of 5-nitrofurfural diacetate, improving yield and reducing processing time. The reaction conditions typically involve:

  • Use of a small percentage (1-5%) of strong mineral acid catalyst (e.g., sulfuric acid).
  • Heating to initiate the reaction at around 75-85 °C.
  • Stirring and controlled cooling to precipitate the product.
  • Washing and drying of the crystalline product to obtain high purity and yield (up to 98% reported).

Table 1: Reaction Conditions for 5-Nitrofurfural Diacetate and Semicarbazide Hydrochloride Reaction

Parameter Condition Notes
Catalyst Sulfuric acid (1-5%) Other acids: nitric, HCl, phosphoric acid possible
Solvent Water with ~12.5% ethyl alcohol Ethanol improves solubility and reaction rate
Temperature 75-85 °C Reaction initiated at ~85 °C, then self-sustained
Reaction Time ~1 hour Until temperature drops below 75 °C
Yield Up to 98% High purity crystalline product
Workup Cooling, filtration, washing with water and ethanol, drying at 50 °C Efficient isolation of product

Research Findings and Notes on Preparation

  • The nitration step is critical and must be carefully controlled to avoid side reactions.
  • The hydrazide formation is generally straightforward but requires pure starting materials to avoid impurities.
  • Acetylation is typically mild and selective for the hydrazide nitrogen.
  • The alternative method using 5-nitrofurfural diacetate and semicarbazide hydrochloride is patented and offers a more efficient route with higher yields and fewer purification steps.
  • The presence of the nitro group and acetylated hydrazide moiety influences the compound's reactivity and biological activity, making the purity and structural integrity of the final product essential for downstream applications.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Key Notes
1 5-Nitro-2-furoic acid Nitration of 2-furoic acid with HNO3 Controlled nitration required
2 5-Nitro-2-furoyl hydrazide Reaction with hydrazine hydrate, reflux Conversion of acid to hydrazide
3 This compound Acetylation with acetic anhydride or acetyl chloride Mild conditions, selective acetylation
Alt. 1 5-Nitrofurfural diacetate Acetylation of 5-nitrofurfural Precursor for semicarbazone route
Alt. 2 5-Nitro-2-furaldehyde semicarbazone Reaction with semicarbazide hydrochloride in acidic aqueous ethanol Catalyzed by mineral acid, high yield
Alt. 3 This compound Further conversion and acetylation Efficient alternative synthesis

This detailed analysis of preparation methods for this compound integrates classical synthetic organic chemistry approaches with patented improvements, providing a comprehensive guide for researchers and industrial chemists aiming to synthesize this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-Acetyl-5-nitro-2-furohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can be substituted with other acyl groups using appropriate acylating agents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Acylating agents such as acetic anhydride or acetyl chloride.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 5-amino-2-furohydrazide derivatives.

    Substitution: Formation of various N’-acyl-5-nitro-2-furohydrazide derivatives.

Scientific Research Applications

Synthesis and Structure

The synthesis of N'-Acetyl-5-nitro-2-furohydrazide typically involves the reaction of 5-nitro-2-furaldehyde with acetyl hydrazine. The resulting compound features a hydrazone linkage, which is crucial for its biological activity. The structural characteristics contribute to its interaction with biological targets, enhancing its efficacy as an antimicrobial agent.

Antimycobacterial Activity

Recent studies have demonstrated that various hydrazones derived from 5-nitro-2-furoic acid exhibit significant antimycobacterial activity. For instance, one study reported that the compound 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide showed minimal inhibitory concentrations (MICs) of 2.65 µM against Mycobacterium tuberculosis in both log and starved phase cultures . This indicates a promising therapeutic potential for treating tuberculosis, particularly in drug-resistant strains.

Trypanocidal Activity

Another significant application of this compound derivatives is their trypanocidal activity against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. A study highlighted that certain hydrazones exhibited over twenty times greater activity than nifurtimox, a standard treatment, suggesting that these compounds could be developed into more effective therapies against these parasitic infections .

Case Studies and Research Findings

Study ReferenceCompound TestedTarget PathogenMIC (µM)Key Findings
5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazideMycobacterium tuberculosis2.65Effective against both log and starved phases; enzyme inhibition confirmed
Various hydrazonesTrypanosoma brucei, Trypanosoma cruzi>100Exhibited >20x greater activity than nifurtimox; promising for further development
Novel ICL inhibitorsMycobacterium tuberculosis10Significant bactericidal effects observed; potential for combination therapies

Mechanism of Action

The mechanism of action of N’-Acetyl-5-nitro-2-furohydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The acetyl group may also play a role in modulating the compound’s activity by affecting its solubility and stability .

Comparison with Similar Compounds

Structural Features

Nitro-furan carbohydrazides share a common backbone but vary in substituents and functional groups, influencing their physicochemical and biological properties.

Compound Molecular Formula Key Substituents References
N'-Acetyl-5-nitro-2-furohydrazide C₈H₈N₄O₅ Acetyl group at N', nitro group at C5 of furan
2-(4-Chloro-2-methylphenoxy)-N'-[5-methyl-2-furylmethylidene]acetohydrazide C₁₅H₁₅ClN₂O₃ Chlorophenoxy group, methyl-substituted furylidene
5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furohydrazide C₁₂H₉ClN₃O₆ Chloro-nitro-phenoxymethyl group at C5 of furan
N′-(5-Nitro-2-oxo-2H-indol-3-yl)-2-phenoxyacetohydrazide C₁₇H₁₃N₅O₅ Nitro-indolone core, phenoxyacetate group
N'-(2-Oxo-5-phenylfuran-3(2H)-ylidene)furan-2-carbohydrazide C₁₅H₁₁N₃O₄ Oxofuran-ylidene scaffold, phenyl substituent

Key Observations :

  • Substituents like phenoxy, indolone, or phenyl groups enhance steric bulk and alter electronic properties compared to the acetyl group in this compound.
  • The nitro group at C5 of the furan ring is a conserved feature, critical for bioactivity in many nitro-furan derivatives .

Key Findings :

  • The nitro group is essential for carcinogenicity, as seen in 5-nitro-2-furaldehyde semicarbazone (75.9% tumor incidence) versus non-nitrated analogs (6/30 rats) .
  • This compound lacks direct carcinogenicity data but shares structural motifs with potent carcinogens, warranting caution in handling.

Biological Activity

N'-Acetyl-5-nitro-2-furohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound, with the chemical formula C7H7N3O5C_7H_7N_3O_5, features a furohydrazide structure that is characterized by the presence of both an acetyl and a nitro group. These functional groups are crucial for its biological activity, influencing solubility, stability, and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial and anticancer effects. The acetyl group modulates the compound's overall activity by affecting its solubility and stability in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that derivatives of 5-nitro-2-furoic acid hydrazones exhibit significant activity against Mycobacterium tuberculosis, with one derivative achieving a minimum inhibitory concentration (MIC) of 2.65 µM against log-phase cultures .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. The mechanism involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of cell signaling pathways . Case studies have highlighted the efficacy of hydrazone derivatives in various cancer cell lines, suggesting that this compound could serve as a lead compound for further development.

In Vitro Studies

In vitro assays have demonstrated that this compound possesses significant antibacterial properties. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Compound Target Organism MIC (µM)
This compoundMycobacterium tuberculosis2.65
This compoundE. coliNot specified
This compoundS. aureusNot specified

Toxicological Studies

Toxicity assessments are critical for understanding the safety profile of this compound. Preliminary studies indicate that while the compound exhibits potent biological activity, careful evaluation is necessary to assess potential adverse effects in vivo . Long-term studies on related compounds have shown varying degrees of toxicity, emphasizing the need for comprehensive toxicological evaluations.

Q & A

Basic: What synthetic methodologies are most effective for preparing N'-Acetyl-5-nitro-2-furohydrazide, and how do reaction conditions impact yield?

Answer:
The compound is typically synthesized via acetylation of hydrazide precursors under reflux conditions. For example, acetic anhydride is used as both a solvent and acetylating agent. A reflux time of 2–4 hours ensures complete reaction, followed by vacuum distillation to remove excess solvent. Recrystallization from ethanol yields pure crystals (70–90% yield) . Key factors include stoichiometric control of hydrazide precursors and precise temperature regulation during reflux to avoid side reactions like over-acetylation.

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of N'-Acetyl-5-nuro-2-furohydrazide?

Answer:
X-ray crystallography is essential for resolving bond lengths and angles, with refinement using riding models for hydrogen atoms (C–H = 0.93–0.96 Å; Uiso(H) = 1.2–1.5Ueq(C)) . FT-IR confirms functional groups (e.g., nitro and acetyl peaks at 1520 cm⁻¹ and 1680 cm⁻¹, respectively). NMR (¹H/¹³C) identifies proton environments, such as the furan ring (δ 7.2–8.1 ppm) and acetyl group (δ 2.1 ppm). Hirshfeld surface analysis further validates intermolecular interactions .

Basic: What safety protocols are necessary for handling this compound given its toxicity profile?

Answer:
The compound is mutagenic at 800 ng/plate (Ames test) and emits toxic NOx gases upon thermal decomposition . Researchers must use fume hoods for synthesis, wear PPE (gloves, goggles), and store the compound in airtight containers at ≤4°C. Spill protocols include neutralization with 10% sodium bicarbonate and disposal via hazardous waste channels.

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Answer:
DFT calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), indicating moderate reactivity. Charge distribution analysis reveals electron-withdrawing effects of the nitro group, which polarizes the furan ring. Thermodynamic properties (e.g., Gibbs free energy, enthalpy) can be modeled to assess stability under varying temperatures .

Advanced: How should researchers address discrepancies in crystallographic data during structural refinement?

Answer:
Discrepancies in bond lengths or angles may arise from thermal motion or disorder. Use the SHELXL package for refinement, applying restraints for disordered atoms. Cross-validate with spectroscopic for example, inconsistent C=O bond lengths in XRD (1.21 Å vs. 1.23 Å) should align with IR carbonyl stretches (±5 cm⁻¹ tolerance). If unresolved, consider alternative space groups or twin refinement .

Advanced: What mechanistic insights explain the mutagenicity of this compound in bacterial assays?

Answer:
The nitro group undergoes enzymatic reduction in bacterial cells, generating reactive nitro radicals that induce DNA strand breaks via oxidative stress. Structure-activity relationship (SAR) studies suggest that the acetyl group modulates solubility, enhancing cellular uptake. Mutagenicity is concentration-dependent, with threshold effects observed at <500 ng/plate .

Advanced: Can this compound serve as a precursor for bioactive derivatives, and what functionalization strategies are viable?

Answer:
The hydrazide moiety allows derivatization via condensation with aldehydes/ketones to form hydrazones. For example, reaction with 4-nitrobenzaldehyde under microwave irradiation (100°C, 30 min) yields Schiff base derivatives with enhanced antibacterial activity. Alternatively, the acetyl group can be hydrolyzed under basic conditions (NaOH/EtOH) to generate free hydrazides for further functionalization .

Advanced: How do solvent polarity and temperature affect the crystallization dynamics of this compound?

Answer:
Ethanol is optimal for slow evaporation, producing monoclinic crystals (space group P2₁/c). High solvent polarity (e.g., DMF) disrupts hydrogen bonding, leading to amorphous solids. Cooling rates >2°C/hour reduce crystal defects. Crystallographic data show stronger N–H···O hydrogen bonds (2.8 Å) in polar protic solvents, stabilizing the lattice .

Advanced: What analytical workflows are recommended for detecting thermal decomposition byproducts of this compound?

Answer:
TGA-DSC analysis under nitrogen (10°C/min) identifies decomposition onset at ~200°C. GC-MS of evolved gases detects NOx (m/z 30, 46) and furan derivatives (m/z 95). FT-IR of residues post-decomposition confirms carbonyl formation (1700–1750 cm⁻¹). Mitigation strategies include additive stabilization (e.g., silica gel) during storage .

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